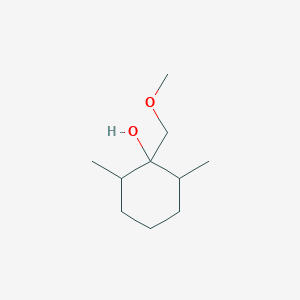

1-(甲氧基甲基)-2,6-二甲基环己醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-(Methoxymethyl)-2,6-dimethylcyclohexanol involves various strategies. For instance, 1,1-disubstituted-2,6-diarylcyclohexane-4-ones were synthesized via double Michael addition catalyzed by KF/basic alumina under ultrasound, which provided good yields in a short time . Another method involved the condensation of aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea under ultrasound, yielding derivatives in high yields and with environmental benefits . Additionally, the synthesis of 1-Methoxycyclohexene from cyclohexanone using dimethyl orthoformate and subsequent cleavage with BPO4 as a catalyst resulted in an overall yield of 83% .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was determined by X-ray crystallography, revealing an orthorhombic crystal class and a chair conformation for the cyclohexane ring . The structure of related compounds was also established by chemical correlation and NMR data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include rearrangements and condensation reactions. A Wagner-Meerwein rearrangement followed by a Ritter reaction was used to synthesize 1′-substituted 4′,4′-dimethyl-6′-methoxy-4′H-spiro[cyclohexane-1,3′-isoquinolines] . Additionally, the synthesis of the analgesic compound 2-[1-(m-Methoxyphenyl)-2-cyclohexen-1-yl]-N,N-dimethyl-ethylamine involved C-alkylation, reduction, and elimination steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the title compounds in one study adopted the keto-amine tautomeric form, with strong intramolecular N-H...O hydrogen bonds, affecting their physical properties . The photostability of certain chromanone derivatives was also investigated, with findings indicating better stability compared to other derivatives .

科学研究应用

有机合成中的光致去除保护基团

1-(甲氧基甲基)-2,6-二甲基环己醇及其相关化合物的一种应用是作为有机合成中的光致去除保护基团。这些化合物可用于合成复杂的分子,其中需要选择性地活化或钝化某些官能团。这种方法在生物化学领域中特别有价值,用于创建“笼状化合物” (Zabadal 等,2001)。

1-甲氧基环己烯的合成

该化合物还用于合成 1-甲氧基环己烯。此过程涉及环己酮与正甲酸二甲酯的反应,然后在特定条件下进行裂解,从而以很高的总产率得到 1-甲氧基环己烯。此方法证明了该化合物在促进化学转化中的作用 (Shi,2006)。

分子结构表征

1-(甲氧基甲基)-2,6-二甲基环己醇相关化合物已在各种研究中对其分子结构进行了表征。例如,检查了与该化合物密切相关的文拉法辛的结构特征,以了解其分子构象和氢键 (Tessler & Goldberg,2004)。

同位素对构象平衡的影响

研究还集中在环己烷衍生物(包括 1-(甲氧基甲基)-2,6-二甲基环己醇等化合物)中构象平衡的同位素效应上。这些研究对于了解这些分子的物理化学及其在各种条件下的行为非常重要 (Baldry & Robinson,1977)。

生物立体选择性还原

在生物学背景下,该化合物已被研究其被微生物(如 Glomerella cingulata)立体选择性还原。这项研究在生物技术和有机化学领域非常重要,其中分子的对映选择性合成和转化至关重要 (Miyazawa、Okamura 和 Kameoka,1999)。

有机化学中的光重排

研究还探讨了芳基萘甲基醚的光重排,其中 1-(甲氧基甲基)-2,6-二甲基环己醇等化合物可以发挥作用。这些反应在合成各种有机化合物和了解这些分子在光照下的行为方面非常重要 (Yoshimi 等,1998)。

属性

IUPAC Name |

1-(methoxymethyl)-2,6-dimethylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-8-5-4-6-9(2)10(8,11)7-12-3/h8-9,11H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKWDFSCAUIPRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1(COC)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methoxymethyl)-2,6-dimethylcyclohexanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-[(1E)-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]amino}methylidene]benzamide](/img/structure/B2546047.png)

![Benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2546051.png)

![5-Cyclopropylsulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2546053.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2546062.png)

![2-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2546063.png)

![Methyl 3-[(pyridin-4-ylmethyl)amino]butanoate](/img/structure/B2546066.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546067.png)